N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
“N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide have been synthesized and characterized to explore their chemical properties and potential applications. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, demonstrating significant antioxidant activity due to various hydrogen bonding interactions (Chkirate et al., 2019). Such studies highlight the importance of structural analysis in understanding the reactivity and potential uses of these compounds.
Antimicrobial and Antitumor Activity
Research into the antimicrobial and antitumor properties of compounds containing pyrazole, imidazole, or pyridine derivatives indicates promising applications. For example, pyrazole-imidazole-triazole hybrids have been synthesized and evaluated for their antimicrobial activity, with some compounds demonstrating excellent potency against specific pathogens (Punia et al., 2021). Furthermore, the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been explored, with certain compounds showing significant antitumor activity (Albratty et al., 2017).
Fluorescent Probes for Mercury Ion
The development of fluorescent probes for detecting mercury ions is another application area. Compounds derived from β-lactam carbenes and pyridyl isonitriles have been synthesized, producing 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines that act as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Heterocyclic Syntheses
The synthesis of heterocycles incorporating a thiadiazole moiety has shown utility in producing a wide range of compounds with potential applications in agriculture and medicine. These compounds have been assessed for their insecticidal activity, demonstrating the versatility of pyrazole-acetamide derivatives in synthesizing biologically active molecules (Fadda et al., 2017).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include the given compound, have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives have been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra , suggesting potential antimicrobial activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
For instance, some imidazole derivatives have been found to have potent TRPV-1 antagonists and produced antihyperalgesic effects in animal models of inflammatory, neuropathic pain and inhibitor of phosphodiesterase .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
It is known that imidazole derivatives can have a range of effects, such as antimicrobial activity and potential neuroprotective effects for activated-acetylcholinesterase-linked neurological disorders .
properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c22-14(12-20-7-1-2-8-20)18-5-9-21-10-6-19-15(21)13-11-16-3-4-17-13/h1-4,6-8,10-11H,5,9,12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGMQZMSHROAON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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